molecular formula C18H27N3O5 B1243468 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid CAS No. 94125-79-8

3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid

Cat. No. B1243468
CAS RN: 94125-79-8
M. Wt: 365.4 g/mol
InChI Key: XOVKWZIGMFIVIT-XDHOZWIPSA-N
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Description

3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid, also known as 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid, is a useful research compound. Its molecular formula is C18H27N3O5 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Electrophoresis in Borate and Tungstate Buffers : Studies on the reactions of isothiocyanates with 2-amino sugars demonstrate complex stages in chemical synthesis, revealing the formation of a variety of compounds including imidazolidine derivatives (Scott, 1970).
  • Synthesis of α-Amino-β-hydroxy Acids : Chiral enolates of imidazolidinones are used in reactions with carbonyl compounds to yield alcohols and amino acids, showcasing the versatility of imidazolidinones in organic synthesis (Seebach et al., 1987).
  • Synthesis of Amino Acid Derivatives : Research on nucleophilic substitution on α-mesyloxy-O-alkyloximes has led to the synthesis of various imidazolidine-containing compounds, highlighting the role of these substances in medicinal chemistry (Giordani et al., 1997).

Pharmaceutical and Biological Applications

  • Transition-Metal Complexes as Polymerisation Catalysts : Imidazolium-modified phenoxy-imine ligands, related to imidazolidines, have been studied for their potential in ethylene polymerisation, indicating their usefulness in material science (Houghton et al., 2008).
  • Role in Allergic Diseases : The compound 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid itself has been studied for its effects on basophils in allergic diseases, particularly in asthma, demonstrating its biological activity and potential therapeutic applications (Monneret et al., 2005).

Food Chemistry and Toxicology

  • Formation and Detection in Food : Methylglyoxal, which forms imidazolone derivatives, is a reactive compound found in food and living organisms. This research provides insights into its formation, detection, and implications for health (Nemet et al., 2006).

properties

IUPAC Name

7-[3-[(E)-(2-cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c22-15(13-8-4-3-5-9-13)12-19-21-14(17(25)20-18(21)26)10-6-1-2-7-11-16(23)24/h12-14H,1-11H2,(H,23,24)(H,20,25,26)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVKWZIGMFIVIT-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C=NN2C(C(=O)NC2=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)/C=N/N2C(C(=O)NC2=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid

CAS RN

94125-79-8
Record name 3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094125798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid
Reactant of Route 2
3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid
Reactant of Route 3
3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid
Reactant of Route 4
3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid
Reactant of Route 5
Reactant of Route 5
3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid
Reactant of Route 6
3-((2-Cyclohexyl-2-hydroxyethylidene)amino)-2,5-dioxo-4-imidazolidineheptanoic acid

Citations

For This Compound
1
Citations
DJ Behm, A Ogbonna, C Wu, CL Burns-Kurtis… - … of Pharmacology and …, 2009 - ASPET
Epoxy- and dihydroxy-eicosatrienoic acids (EETs and DHETs) are vasoactive cytochrome P450 metabolites of arachidonic acid. Interestingly, however, the mechanism(s) by which EETs…
Number of citations: 121 jpet.aspetjournals.org

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